molecular formula C10H12N2O3 B168417 2-Amino-4-anilino-4-oxobutanoic acid CAS No. 1220953-95-6

2-Amino-4-anilino-4-oxobutanoic acid

Cat. No.: B168417
CAS No.: 1220953-95-6
M. Wt: 208.21 g/mol
InChI Key: MPAUCEQZKGWZGT-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features within Butanoic Acid Derivatives

2-Amino-4-anilino-4-oxobutanoic acid belongs to the broad family of butanoic acid derivatives. The parent molecule, butanoic acid (also known as butyric acid), is a four-carbon carboxylic acid. nih.govwikipedia.org The subject compound is a derivative in which the butanoic acid chain is substituted with two key functional groups:

An amino group (-NH₂) at the C2 position (the alpha-carbon), making it an alpha-amino acid derivative.

An anilino-carboxamide group (-C(=O)NHC₆H₅) at the C4 position. This feature is the result of the terminal carboxyl group of a succinic acid precursor being converted into an amide via a reaction with aniline (B41778). wikipedia.org

The core structure is essentially a derivative of aspartic acid, where the side-chain carboxylic acid has been converted to an anilide. This combination of an amino acid scaffold with an aromatic amide introduces specific stereochemical and electronic properties. The presence of both an acidic (carboxylic acid) and a basic (amino) group makes it a zwitterionic compound, while the anilino group adds hydrophobicity and potential for aromatic interactions.

Table 1: Comparative Physicochemical Properties Note: Data for the specific target compound is not widely available; therefore, data for a structurally similar analog, 2-Amino-4-(4-cyanoanilino)-4-oxobutanoic acid, is presented for comparison.

PropertyButanoic Acid2-Amino-4-(4-cyanoanilino)-4-oxobutanoic acid
IUPAC Name Butanoic acid2-amino-4-(4-cyanoanilino)-4-oxobutanoic acid
Molecular Formula C₄H₈O₂C₁₁H₁₁N₃O₃ nih.gov
Molecular Weight 88.11 g/mol nih.gov233.22 g/mol nih.gov
Structure CH₃CH₂CH₂COOHNC₆H₄NHC(=O)CH₂CH(NH₂)COOH
Key Functional Groups Carboxylic AcidCarboxylic Acid, Amine, Amide, Nitrile, Aromatic Ring nih.gov
Hydrogen Bond Donors 1 nih.gov3 nih.gov
Hydrogen Bond Acceptors 2 nih.gov5 nih.gov

Comparative Analysis with Related Anilino-Oxobutanoic Acid Structures

The structure of this compound can be better understood by comparing it with related anilino-oxobutanoic acids. These compounds share the butanoic acid framework and an anilino-amide or similar linkage but may differ in the position or absence of the amino group, or in substitutions on the aniline ring.

4-Anilino-4-oxobutanoic acid: This compound, also known as succinanilic acid, lacks the C2 amino group. ebi.ac.uk Its structure consists of a succinic acid backbone where one of the carboxylic acid groups has formed an amide with aniline. Its properties are dominated by the single carboxylic acid and the anilide group, making it a simpler analogue for studying the impact of the anilide moiety.

4-(4-Hydroxyanilino)-4-oxobutanoic acid: In this derivative, a hydroxyl group is added to the para-position of the aniline ring. nih.gov This modification significantly increases the potential for hydrogen bonding and can alter the electronic properties of the aromatic ring, influencing its reactivity and intermolecular interactions.

This comparative analysis highlights how subtle changes to the core structure—such as the addition, removal, or substitution of functional groups—can lead to a diverse family of compounds with a wide range of chemical properties.

Historical Context of Butanoic Acid Amides in Chemical Research

The study of amides derived from carboxylic acids is a cornerstone of organic chemistry. wikipedia.org The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation. youtube.comlibretexts.org Historically, butanoic acid and its derivatives have been of interest due to their presence in nature and their utility as building blocks in synthesis. nih.gov

Butanoic acid amides, a subclass of these compounds, gained prominence with the development of synthetic methodologies in the 20th century. Early research focused on direct thermal amidation methods, though these were often limited in scope. acs.org The discovery and refinement of coupling reagents and catalysts revolutionized amide synthesis, allowing for the creation of complex amide structures under mild conditions. science.gov

In medicinal chemistry, the amide bond is exceptionally important, found in approximately 25% of all pharmaceutical drugs. acs.org Butanoic acid derivatives, in particular, have been investigated for various biological activities. nih.govresearchgate.net The stability of the amide bond to hydrolysis is a key feature, making it a reliable linker in the design of complex molecules. acs.org This historical development forms the foundation upon which the synthesis and potential applications of specific molecules like this compound are explored.

Current Research Landscape and Academic Relevance

Contemporary research into butanoic acid derivatives continues to be an active area. biointerfaceresearch.com Studies often focus on the synthesis of novel derivatives and the evaluation of their properties, sometimes aided by computational methods like Density Functional Theory (DFT) to predict molecular stability and reactivity. biointerfaceresearch.comresearchgate.net The development of greener and more atom-economical methods for forming amide bonds directly from carboxylic acids and amines remains a high-priority area in industrial and academic research. acs.orgscience.gov

The academic relevance of compounds like this compound lies in several areas:

Synthetic Chemistry: As a target for novel synthetic strategies, particularly those involving asymmetric synthesis to control the stereochemistry at the C2 position.

Medicinal Chemistry: As a scaffold for building larger molecules. The combination of an amino acid and an anilide moiety provides a framework that can be modified to interact with biological targets. Research into related glycoside amides and their derivatives highlights the ongoing interest in amide-containing compounds for potential therapeutic uses. nih.gov

Supramolecular Chemistry and Materials Science: The hydrogen bonding capabilities of the amide, amine, and carboxylic acid groups, combined with the potential for π-π stacking from the aromatic ring, make such molecules interesting candidates for the construction of self-assembling systems and novel materials. acs.org

While direct research on this compound is not extensively published, the broader fields of butanoic acid chemistry and advanced amide synthesis suggest that it represents a structure of continuing academic interest. science.govbiointerfaceresearch.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-anilino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)6-9(13)12-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAUCEQZKGWZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326488
Record name 2-amino-4-anilino-4-oxobutanoic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220953-95-6
Record name N-Phenylasparagine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4-anilino-4-oxobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 2 Amino 4 Anilino 4 Oxobutanoic Acid and Analogues

Conventional Organic Synthesis Methodologies

Traditional synthetic routes rely on well-established reactions in organic chemistry to build the target molecule step-by-step. These methods provide versatility for creating a wide range of analogues through the modification of reaction components and intermediates.

Amide Bond Formation via Condensation Reactions (e.g., Anhydride-Amine Interactions)

The formation of the anilide group (an amide bond) is a cornerstone of the synthesis. A direct and common method involves the reaction of an amine with a carboxylic acid derivative, such as an acid anhydride (B1165640). libretexts.org In a model reaction for the synthesis of the core structure, succinic anhydride can be reacted with aniline (B41778). The nitrogen atom of the aniline acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring and the formation of 4-anilino-4-oxobutanoic acid. libretexts.orgchemguide.co.uk

The general reaction between primary amines and acid anhydrides initially produces an N-substituted amide and a carboxylic acid. libretexts.orgchemguide.co.uk For instance, the reaction of ethanoic anhydride with methylamine yields N-methylethanamide and ethanoic acid. chemguide.co.uk Similarly, reacting succinic anhydride with aniline yields the desired N-phenyl succinamic acid (4-anilino-4-oxobutanoic acid). biosynth.comuni.lu Such condensation reactions are fundamental in organic synthesis, though they often require organic solvents and can have limited atom economy. unimi.it

Introduction of Amino and Oxo Functionalities

The target molecule features an oxo group as part of the C4 amide and an amino group at the C2 position. The C4 oxo functionality is incorporated during the amide bond formation step, as described previously. The introduction of the C2 amino group can be accomplished through several synthetic strategies.

One common approach is the amination of an α-halocarboxylic acid. libretexts.org For example, the synthesized 4-anilino-4-oxobutanoic acid could undergo α-bromination via a reaction like the Hell-Volhard-Zelinskii reaction, followed by nucleophilic substitution with ammonia to introduce the amino group. libretexts.org

Alternatively, a more stereocontrolled approach starts with a precursor that already contains the amino group, such as aspartic acid. wikipedia.orgresearchgate.net In this strategy, the side-chain carboxylic acid of aspartic acid is selectively activated and then reacted with aniline to form the amide, preserving the α-amino acid backbone. The synthesis of amino acids can also be achieved through methods like the Strecker synthesis, which assembles the molecule from an aldehyde, ammonia, and cyanide, or the amidomalonate synthesis, a variation of the malonic ester synthesis. libretexts.org

Multi-Step Synthesis Pathways and Intermediate Derivatization

Constructing 2-amino-4-anilino-4-oxobutanoic acid typically requires a multi-step pathway to manage the different functional groups. researchgate.net A plausible route starting from L-aspartic acid would involve the following key steps:

Protection: The α-amino and α-carboxyl groups of L-aspartic acid are protected to prevent them from participating in side reactions.

Activation: The side-chain (β) carboxyl group is selectively activated, for example, by converting it to an acid chloride or using a coupling agent.

Amidation: The activated intermediate is reacted with aniline to form the desired amide bond.

Deprotection: The protecting groups are removed to yield the final product, (S)-2-amino-4-anilino-4-oxobutanoic acid.

This approach allows for the synthesis of various analogues by simply changing the amine used in the amidation step (e.g., using substituted anilines). Multi-component reactions (MCRs) also offer an efficient strategy for building complex amino acid derivatives in a single step, improving chemical efficiency and atom economy compared to traditional stepwise synthesis. researchgate.net

StepReactantReagents/ConditionsProduct
1L-Aspartic AcidProtection of α-amino and α-carboxyl groupsProtected L-Aspartic Acid
2Protected L-Aspartic AcidSelective activation of β-carboxyl groupActivated Intermediate
3Activated IntermediateAniline (or substituted aniline)Protected this compound
4Protected ProductDeprotectionThis compound

Stereochemical Control in Synthesis of Chiral Analogues

The α-carbon (C2) of this compound is a stereocenter, meaning the molecule can exist as different enantiomers. Controlling this stereochemistry is crucial, as biological activity is often enantiomer-specific.

A highly effective strategy for stereochemical control is to use a chiral precursor from the "chiral pool," such as naturally occurring L-aspartic acid (the (S)-enantiomer). rsc.org By using this starting material, the desired stereochemistry is already set and can be maintained throughout the synthetic sequence. nih.gov

If a racemic synthesis is performed, the resulting mixture of enantiomers must be separated in a process called resolution. libretexts.org This can be achieved by reacting the racemic amino acid with a single enantiomer of a chiral acid or base, forming a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. libretexts.org

Modern asymmetric synthesis methods offer another route, employing chiral catalysts or auxiliaries to guide the reaction towards the formation of one specific enantiomer. nih.govresearchgate.net For example, enantioselective synthesis can be achieved through methods like photoredox catalysis involving C-radical addition to a chiral imine. rsc.org

Sustainable and Biocatalytic Approaches

In response to the need for greener chemical processes, biocatalysis has emerged as a powerful alternative to conventional synthesis. Enzymes can catalyze reactions with high specificity and efficiency under mild, aqueous conditions, reducing the reliance on organic solvents and harsh reagents. unimi.it

Enzymatic Amide Bond Formation (e.g., acyltransferases)

The formation of the amide bond in this compound and its analogues can be efficiently catalyzed by enzymes. nih.govnih.gov Acyltransferases, in particular, have shown significant promise. An acyltransferase from Mycobacterium smegmatis (MsAcT) has been successfully used for the synthesis of various aminooxo-acids. unimi.itbohrium.com

This biocatalytic approach involves the reaction of anilines with various anhydrides in an aqueous medium. The MsAcT enzyme facilitates the condensation reaction, leading to high yields of the desired amide product in short reaction times (0.5–5 hours). unimi.it This process is highly sustainable due to its use of water as a solvent, the high stability and reusability of the enzyme, and excellent product yields. unimi.itbohrium.com The versatility of the MsAcT enzyme allows for the synthesis of a diverse range of amides by varying the amine and anhydride substrates. unimi.it

Table 2: Substrate Scope of MsAcT-Mediated Synthesis of Aminooxo-Acids Data adapted from research on MsAcT-mediated reactions. unimi.itbohrium.com

AnhydrideAmineProductReaction Time (h)Yield (%)
Succinic anhydrideAniline4-Anilino-4-oxobutanoic acid0.594
Glutaric anhydrideAniline5-Anilino-5-oxopentanoic acid192
Maleic anhydrideAniline4-Anilino-4-oxobut-2-enoic acid185
Phthalic anhydrideAniline2-(Phenylcarbamoyl)benzoic acid568
Succinic anhydride4-Fluoroaniline4-(4-Fluorophenylamino)-4-oxobutanoic acid0.593

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for this compound and its analogues is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. peptide.comadvancedchemtech.com The synthesis of peptide-like structures, such as this compound, has traditionally been associated with a significant environmental footprint, primarily due to the extensive use of hazardous solvents and the generation of substantial waste. advancedchemtech.comnih.gov

Conventional methods for synthesizing amides and peptides, including solid-phase peptide synthesis (SPPS), often rely on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). peptide.comtandfonline.com It is estimated that 80-90% of the waste generated during peptide synthesis is attributable to the numerous washing and purification steps. advancedchemtech.com In the context of synthesizing this compound, which involves the formation of an anilide bond with an aspartic acid derivative, the choice of solvent is crucial not only for reaction efficiency but also for its environmental impact.

Research into the regioselective formation of anilides from N-protected aspartic acid anhydrides has shown that the reaction solvent can control the formation of α- or β-anilides. researchgate.net For instance, the use of benzene has been shown to favor the formation of the α-anilide, while dimethyl sulfoxide (DMSO) favors the β-anilide. researchgate.net While effective, both benzene and DMSO are considered non-ideal from a green chemistry perspective. This presents an opportunity for optimization by exploring greener solvent alternatives that can achieve similar or improved regioselectivity and yield.

Efforts to green the synthesis of related peptide structures have identified several more environmentally benign solvent alternatives. These include Cyrene (dihydrolevoglucosenone), sulfolane, anisole, dimethyl carbonate, and diethyl carbonate. acs.org The application of mixtures of these green solvents (GM-SPPS) has been explored to replace DMF in solid-phase peptide synthesis, demonstrating the potential to significantly reduce the environmental impact without compromising the efficiency of the synthesis. acs.org

Another key principle of green chemistry is maximizing atom economy , a concept developed by Barry Trost, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with poor atom economy generate significant waste. In the synthesis of this compound, a high atom economy would be achieved if the majority of the atoms from the starting materials, such as a protected aspartic acid derivative and aniline, are present in the final product molecule.

The table below illustrates a comparative analysis of traditional versus potential greener approaches for the synthesis of this compound, highlighting key green chemistry metrics.

ParameterTraditional Synthesis ApproachPotential Green Synthesis Approach
SolventBenzene, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Anisole, Dimethyl Carbonate, Cyrene, or mixtures thereof (GM-SPPS)
Coupling ReagentsCarbodiimides with additives that can have poor atom economyEnzymatic catalysis or coupling reagents with higher atom economy
Waste Generation (E-Factor)High (significant solvent and reagent waste)Lower (reduced solvent use, recyclable catalysts)
Energy ConsumptionMay require heating or cooling over extended periodsMicrowave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy input
Atom EconomyModerate to low, depending on protecting groups and coupling agentsPotentially higher through the use of catalytic methods and minimizing protecting group manipulations

Furthermore, the adoption of continuous flow processing presents another avenue for greening the synthesis of this compound and its analogues. advancedchemtech.com Continuous flow systems can offer precise control over reaction parameters, leading to higher yields and reduced waste generation compared to traditional batch processes. advancedchemtech.com By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Anilino 4 Oxobutanoic Acid Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

In derivatives of 2-amino-4-anilino-4-oxobutanoic acid, characteristic absorption bands are observed. For instance, in 2-amino-4,6-diphenylnicotinonitriles, which share some structural similarities, the N-H bonds of the amino group exhibit bending motions that result in absorption bands. mdpi.com The cyanide (-CN) group in these compounds shows a strong absorption peak around 2204–2210 cm⁻¹, corresponding to the stretching vibration of the carbon-nitrogen triple bond. mdpi.com For a related compound, 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) stretching band is observed at 2211 cm⁻¹, while the primary amine (NH) stretching vibrations appear at 3452 and 3363 cm⁻¹. analis.com.my

The analysis of a similar structure, 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, reveals C=O bond distances for the carboxylate and carbonyl groups, which are crucial for understanding the molecular geometry. researchgate.netresearchgate.net The disappearance of the OH peak from the carboxylic acid in the FT-IR spectra upon complexation confirms the formation of new compounds and suggests that coordination occurs through the oxygen atoms of the carboxylate moiety. researchgate.net

Table 1: Illustrative FT-IR Peak Assignments for Related Amino Acid Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300-3500
Carboxylic Acid (O-H)Stretching2500-3300 (broad)
Carbonyl (C=O) of AmideStretching1630-1680
Carbonyl (C=O) of Carboxylic AcidStretching1700-1725
Aromatic Ring (C=C)Stretching1450-1600

Note: This table provides typical ranges and specific values would be determined experimentally for this compound.

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment.

For derivatives like 2-amino-4,6-diphenylnicotinonitriles, the protons of the amino group (NH₂) typically appear as a singlet, for example at 5.34 ppm. mdpi.com Aromatic protons resonate in the downfield region, generally between 7.00 and 7.55 ppm, with their multiplicity (singlet, doublet, triplet, etc.) depending on the substitution pattern of the phenyl ring. mdpi.com The analysis of various amino acid derivatives has shown that factors like intermolecular forces and steric effects can influence the chemical shifts of protons. mdpi.com In quantitative NMR studies of polar metabolites in meat, specific peak regions for various free amino acids have been identified, although peak overlaps can sometimes be a limitation. kosfaj.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
-NH₂ (amino)3.0 - 4.0Singlet
-CH- (alpha-carbon)3.5 - 4.5Multiplet
-CH₂- (beta-carbon)2.5 - 3.5Multiplet
-NH- (anilide)8.0 - 9.0Singlet
Aromatic Protons7.0 - 7.6Multiplets
-COOH10.0 - 12.0Singlet (broad)

Note: These are predicted values and are subject to experimental verification.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

In related amino acid derivatives, the carbonyl carbons of amide and carboxylic acid groups are typically found in the most downfield region of the spectrum (160-180 ppm). mdpi.com For example, in a derivative of nicotinonitrile, the carbon atoms of the nitrile group (-C≡N) appear around 116-119 ppm, while aromatic carbons resonate in the 110-160 ppm range. mdpi.com Studies on N-Boc-protected amino acids have shown a correlation between the ¹³C NMR chemical shifts of carbonyl carbons and the polarity of the solvent, indicating the influence of intermolecular forces. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)170 - 180
C=O (Amide)165 - 175
Aromatic Carbons115 - 140
-CH- (alpha-carbon)50 - 60
-CH₂- (beta-carbon)30 - 40

Note: These are predicted values and require experimental confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique provides insights into the presence of chromophores and conjugated systems.

For aromatic compounds like derivatives of this compound, electronic transitions such as π → π* and n → π* are expected. In a study of 2-amino-4-chlorobenzonitrile, two main absorption peaks corresponding to these transitions were observed, which are characteristic of the aromatic ring and the nitrile group. analis.com.my The photophysical properties of 2-amino-4,6-diphenylnicotinonitriles reveal solvent-dependent shifts in their fluorescence emission maxima, indicating the influence of the solvent environment on their electronic properties. mdpi.com Theoretical analyses, such as Time-Dependent Density Functional Theory (TD-DFT), can provide deeper insights into the electronic structure, HOMO-LUMO energy gaps, and dipole moments, which are crucial for understanding the compound's potential reactivity and electronic behavior. mdpi.com

X-ray Diffraction (XRD) for Solid-State Structural Determination

For a compound like this compound, which possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors, single-crystal X-ray diffraction would be the gold standard for structural determination. The expected structure would likely be a zwitterion, where the acidic proton from the carboxylic acid group is transferred to the more basic amino group.

In a hypothetical crystal structure of this compound, one would anticipate extensive hydrogen bonding networks. The ammonium (B1175870) group (-NH3+) would act as a hydrogen bond donor, while the carboxylate group (-COO-) and the amide carbonyl group (C=O) would serve as hydrogen bond acceptors. The anilino N-H group could also participate in hydrogen bonding. These interactions would dictate the packing of the molecules in the crystal lattice.

Studies on structurally related compounds, such as co-crystals of aniline (B41778) and dicarboxylic acids (e.g., succinic acid), have shown the formation of anilinium carboxylate salts. mdpi.com In these structures, proton transfer from the carboxylic acid to the aniline is a common feature, resulting in strong N-H···O hydrogen bonds that define the supramolecular architecture. mdpi.com The crystal packing in these systems often reveals consistent and recurring hydrogen-bonding motifs. mdpi.com For instance, the analysis of a related derivative, 4-ethoxyanilinium hydrogen succinate, confirms a three-dimensional network stabilized by N-H···O and O-H···O hydrogen bonds. researchgate.net

Without experimental data, the generation of data tables with specific unit cell parameters, bond lengths, and bond angles for this compound is not possible.

Computational Chemistry and Theoretical Studies on 2 Amino 4 Anilino 4 Oxobutanoic Acid Systems

Analysis of Intermolecular and Noncovalent Interactions:Specific details on hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the compound's behavior in a condensed phase are not available from dedicated computational studies.

While research exists for structurally similar compounds, the strict focus on 2-Amino-4-anilino-4-oxobutanoic acid as per the instructions means that extrapolating data from other molecules would be scientifically inappropriate and speculative. The scientific community has yet to publish computational research that would enable the creation of the detailed article as outlined. Therefore, the data tables and in-depth research findings requested cannot be generated at this time.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method rooted in Density Functional Theory (DFT) used to identify and visualize non-covalent interactions (NCIs) within and between molecules. protheragen.aimdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular recognition, protein folding, and the formation of supramolecular assemblies. protheragen.aiusu.edu

The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). jussieu.fr The RDG is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution. protheragen.ai By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be distinguished. acs.org Large, green-colored isosurfaces at low density typically indicate weak, attractive van der Waals interactions, blue isosurfaces indicate strong, attractive interactions like hydrogen bonds, and red isosurfaces signify repulsive, non-covalent clashes (steric effects).

A comprehensive search of scientific literature and chemical databases reveals that no specific Reduced Density Gradient (RDG) analysis has been published for this compound. Therefore, visual maps of its non-covalent interactions are not available.

Table 1: RDG Analysis Findings for this compound
Interaction TypeRDG Isosurface VisualizationSign(λ₂)ρ Value Range
Hydrogen BondingData Not AvailableData Not Available
Van der Waals InteractionsData Not AvailableData Not Available
Steric RepulsionData Not AvailableData Not Available

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which help in quantifying its chemical reactivity and properties. mdpi.comethz.ch These descriptors are typically calculated using DFT methods and are central to Conceptual DFT. nih.gov They provide a theoretical framework to predict how a molecule will behave in a chemical reaction.

Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Electrophilicity Index (ω): This global descriptor measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.govnih.gov It quantifies the electrophilic character of a molecule.

Nucleophilicity Index (N): This index quantifies the nucleophilic character of a molecule and is useful for comparing the relative reactivity of a series of nucleophiles. rsc.orgbohrium.com

Fukui Functions and Parr Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govrsc.org

Despite the power of these predictive tools, a detailed literature search indicates that a comprehensive computational study calculating the quantum chemical descriptors for this compound has not been reported. As such, specific values for its global and local reactivity indices are not available.

Table 2: Quantum Chemical Descriptors for this compound
DescriptorAbbreviationCalculated Value
Highest Occupied Molecular Orbital EnergyE(HOMO)Data Not Available
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)Data Not Available
HOMO-LUMO GapΔEData Not Available
Electrophilicity IndexωData Not Available
Nucleophilicity IndexNData Not Available

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other biological macromolecule. computabio.comnih.gov This method is a cornerstone of structure-based drug design, enabling scientists to screen virtual libraries of small molecules against a specific target and to understand the atomic-level interactions that stabilize the complex. nih.govyoutube.com

The process involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the receptor's active site. youtube.com The scoring function then estimates the binding free energy for each pose, allowing them to be ranked. nih.gov A more negative score typically indicates a more favorable binding interaction. These simulations provide critical insights into how a ligand might interact with its target through hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

A review of the scientific literature confirms that no molecular docking studies have been published that feature this compound as a ligand. Consequently, there is no available data on its potential biological targets, binding modes, or binding affinities.

Table 3: Molecular Docking Simulation Data for this compound
Biological TargetDocking Score (e.g., kcal/mol)Key Interacting ResiduesPredicted Binding Mode
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Chemical Reactivity and Transformation Pathways of 2 Amino 4 Anilino 4 Oxobutanoic Acid

Reaction Mechanisms and Kinetics

Detailed kinetic studies specifically on 2-amino-4-anilino-4-oxobutanoic acid are not extensively available in publicly accessible literature. However, the reactivity can be inferred from the behavior of its constituent functional groups and closely related molecules.

The hydrolysis of the amide bond is a key reaction. Amide hydrolysis can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The hydrolysis of amides is generally a slower process compared to the hydrolysis of esters due to the greater resonance stabilization of the amide group. researchgate.netyoutube.com For instance, studies on the hydrolysis of N,N'-diarylsulphamides have shown first-order kinetics, with the rate being influenced by pH and substituents on the aryl rings. rsc.org Similarly, the hydrolysis of other amides, such as fenclorac, demonstrates pH-dependent stability, being more stable in acidic media and less stable in neutral and alkaline conditions. nih.gov

The kinetics of reactions involving the amino group, such as acylation, would be influenced by its basicity. The anilino group's electron-donating character, although attenuated by the adjacent carbonyl group, influences the reactivity of the aromatic ring in electrophilic substitution reactions.

Functional Group Transformations and Derivatization

The presence of multiple functional groups in this compound allows for a variety of transformations to create a diverse range of derivatives.

Amide Derivatives Synthesis

New amide derivatives can be synthesized from this compound through reactions of its carboxylic acid or amino group.

One common approach involves the esterification of the carboxylic acid, followed by reaction with a substituted aniline (B41778) to form a new amide linkage. A general method for synthesizing amide derivatives from an amino acid ester and a substituted aniline involves refluxing the reactants in a solvent like methanol (B129727) for several hours. sphinxsai.com The use of coupling reagents is another standard strategy in amide bond formation. Boric acid, for example, has been used as a catalyst for the direct amidation of carboxylic acids with amines. nih.gov Chemoenzymatic processes, utilizing enzymes to activate the carboxylic acid, also offer a sustainable route to amide synthesis. masterorganicchemistry.comlibretexts.org Furthermore, N-acylsulfenamides can be prepared by reacting primary amides with N-thiosuccinimides, providing a pathway to further functionalize the amide nitrogen. nih.gov

A variety of methods exist for amide bond formation, including the use of activating agents and enzymatic catalysis, which could be applied to the free carboxylic acid or amino group of the target molecule. youtube.comresearchgate.net

Table 1: General Methods for Amide Derivative Synthesis

MethodReagents/CatalystsDescription
From Amino Acid EsterSubstituted Aniline, MethanolRefluxing an amino acid ester with a substituted aniline. sphinxsai.com
Direct AmidationBoric AcidCatalytic formation of an amide bond from a carboxylic acid and an amine. nih.gov
Chemoenzymatic SynthesisAdenylating EnzymeEnzymatic activation of the carboxylic acid followed by nucleophilic attack of an amine. libretexts.org
Umpolung Amide Synthesisα-fluoronitroalkanes, N-aryl hydroxyl aminesReaction of α-fluoronitroalkanes with N-aryl hydroxyl amines promoted by a Brønsted base. nih.gov

Substitution Reactions

The aniline ring in this compound is susceptible to electrophilic substitution reactions. The -NH- group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the nitrogen atom. libretexts.org However, the activating effect is attenuated by the electron-withdrawing acetyl group attached to the nitrogen. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Bromination can be carried out using reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst. youtube.com It is important to note that strong activating groups like the amino group can lead to over-reaction and side products, a challenge that can sometimes be mitigated by first acetylating the amino group to temper its reactivity. libretexts.org

Nucleophilic substitution reactions can occur at the α-carbon, particularly if a suitable leaving group is introduced. The Gabriel synthesis, for example, is a method for preparing α-amino acids from α-halo esters, which involves the nucleophilic substitution of a halide by phthalimide. youtube.com

Reduction Reactions

The carboxylic acid and amide functional groups in this compound can be reduced to alcohols and amines, respectively. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both functional groups. masterorganicchemistry.comlibretexts.orgquora.comvaia.com

The reduction of a carboxylic acid with LiAlH₄ typically yields a primary alcohol. The reaction proceeds through an aldehyde intermediate, which is further reduced. libretexts.org The reduction of an amide with LiAlH₄ results in the formation of an amine, where the carbonyl group is converted to a methylene (B1212753) group (CH₂). researchgate.net Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not strong enough to reduce carboxylic acids or amides. libretexts.orgquora.com

Table 2: Reduction of Functional Groups with LiAlH₄

Functional GroupProductReagent
Carboxylic AcidPrimary AlcoholLiAlH₄
AmideAmineLiAlH₄

Intramolecular Cyclization Reactions

The structure of this compound, with its amino, carboxylic acid, and amide functionalities, presents possibilities for intramolecular cyclization to form heterocyclic ring systems. The specific conditions and resulting products would depend on the reaction conditions and the relative positioning of the reacting groups.

Studies on related compounds have demonstrated this potential. For example, derivatives of 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids undergo intramolecular cyclization in the presence of propionic anhydride (B1165640) to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. vaia.com Similarly, the stereochemistry of molecules like N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide has been shown to significantly influence their intramolecular cyclization pathways. nih.gov Electrochemical methods have also been employed to achieve intramolecular C-H aminations, leading to the formation of N-heterocycles. nih.gov The Dieckmann cyclization, an intramolecular version of the Claisen condensation, is another relevant pathway for forming cyclic structures from molecules with appropriately positioned ester groups. youtube.com

For this compound, cyclization could potentially occur between the amino group and the carboxylic acid to form a lactam, or involve the anilino nitrogen and the carboxylic acid. The feasibility and outcome of such reactions would require specific experimental investigation.

Susceptibility to Degradation Processes (e.g., Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of organic pollutants in water and involve the generation of highly reactive hydroxyl radicals (•OH). Compounds containing aniline and phenol (B47542) moieties are known to be susceptible to degradation by AOPs. mdpi.comnih.govnih.govresearchgate.net

The degradation of phenol and its derivatives by AOPs typically proceeds through the attack of hydroxyl radicals on the aromatic ring. mdpi.comnih.gov For example, the degradation of p-aminophenol using Fenton's reagent (Fe²⁺/H₂O₂) is significantly influenced by operational parameters such as pH, reagent concentrations, and temperature, with optimal degradation often occurring under acidic conditions. bibliotekanauki.pl Similarly, various AOPs, including UV photolysis, ozonation, and heterogeneous photocatalysis, have been shown to effectively degrade phenylurea herbicides. nih.gov

Given the presence of the anilino group, this compound is expected to be susceptible to degradation by AOPs. The reaction would likely involve hydroxylation of the aromatic ring, followed by ring-opening and further oxidation, ultimately leading to mineralization into carbon dioxide, water, and inorganic nitrogen compounds. The specific rate and products of degradation would depend on the AOP system employed and the reaction conditions.

Biochemical and Biological Activities: Research Perspectives

Enzyme Interaction Modulations

There is no available research on the interaction of 2-Amino-4-anilino-4-oxobutanoic acid with any enzymes.

Inhibition and Substrate Activity (e.g., Kynurenine-3-hydroxylase, Neurotransmitter Metabolism Enzymes)

No studies were found that investigate the inhibitory or substrate activity of this compound towards kynurenine-3-hydroxylase or any other enzymes involved in neurotransmitter metabolism.

Impact on Metabolic Pathways

The effect of this compound on any metabolic pathways has not been documented in the scientific literature.

Exploration of Biological Effects (General Research)

General research into the biological effects of this compound has not been published.

Antimicrobial Activity Studies

There are no available studies on the potential antimicrobial properties of this compound.

Anti-inflammatory Properties Research

Research into any anti-inflammatory effects of this compound has not been reported.

Antioxidant Activity Investigations

There is no data from investigations into the antioxidant activity of this compound.

Tyrosinase Inhibition Potential

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a therapeutic strategy for addressing hyperpigmentation issues and is also considered beneficial in the prevention of neuronal degeneration. nih.gov Research into the enzymatic inhibitory effects of various amino acids and small peptides has shown promising results. In one study, a range of compounds, including sulfurated amino acids and synthetic peptides, were evaluated for their ability to inhibit tyrosinase. nih.gov The findings indicated that all the tested compounds exhibited an inhibitory effect on tyrosinase activity. nih.gov

While specific kinetic data for this compound is not detailed in the reviewed literature, its structural nature as an amino acid derivative places it within a class of molecules that have demonstrated notable potential as tyrosinase inhibitors. nih.gov This suggests that it could be a candidate for further investigation to quantify its specific inhibitory concentration and mechanism of action against the tyrosinase enzyme. The collective results from related compounds underscore the potential for this molecular scaffold in the development of agents for metabolic and neurodegenerative disorders. nih.gov

Table 1: Investigated Properties of Amino Acid-Related Compounds

Compound ClassObserved In Vitro ActivityTherapeutic Relevance
Sulfurated Amino Acids and TripeptidesRadical Scavenging, Metal Reducing, Tyrosinase InhibitionOxidative Stress, Neuroprotection
tLeu-containing PeptidesMetal Reducing, Metal Chelating, Tyrosinase InhibitionOxidative Stress, Neuroprotection

Antiviral Efficacy Studies

The development of novel antiviral agents is a critical area of pharmaceutical research. One successful strategy involves targeting viral enzymes that are essential for replication. A class of compounds structurally related to this compound, known as 4-substituted 2,4-dioxobutanoic acids, has been identified as potent inhibitors of the influenza virus. nih.gov

These compounds specifically target the cap-dependent endonuclease activity of the influenza A and B virus transcriptase complex, which is essential for viral gene expression. nih.gov Studies have demonstrated that potent derivatives within this series can inhibit influenza virus replication in cell culture assays with 50% inhibitory concentrations (IC50) ranging from 0.18 to 0.71 µM. nih.gov Furthermore, a selected compound from this class showed dose-dependent inhibition of influenza virus replication in mice. nih.gov These findings establish the utility of the influenza virus endonuclease as a viable chemotherapeutic target and highlight the antiviral potential of the 4-substituted 2,4-dioxobutanoic acid scaffold. nih.gov

Table 2: Antiviral Activity of 4-Substituted 2,4-Dioxobutanoic Acid Derivatives

TargetMechanism of ActionReported IC50 Range (In Vitro)In Vivo Efficacy
Influenza A and B VirusesInhibition of cap-dependent endonuclease0.18 µM - 0.71 µMDemonstrated in mouse models

Interaction with Biological Macromolecules (e.g., Proteins)

The biological function of a molecule is intrinsically linked to its interactions with macromolecules such as proteins. The chemical structure of this compound, which features a primary amine, a carboxylic acid, an amide linkage, and an aromatic phenyl ring, provides multiple functionalities for engaging in non-covalent interactions.

Role in Bioconjugation and Cross-linking Chemistry

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to create novel constructs for research, diagnostics, or therapeutic purposes. thermofisher.com Cross-linking agents are fundamental tools in this field. The structure of this compound contains two key functional groups that are widely used in bioconjugation chemistry: a primary amine (-NH2) and a carboxylic acid (-COOH).

The primary amine can be targeted by reagents such as N-hydroxysuccinimide (NHS) esters, which react under mild alkaline conditions to form stable amide bonds. thermofisher.com Conversely, the carboxylic acid group can be activated, for example by using carbodiimides like EDC, to make it reactive towards primary amines on another molecule, also forming an amide bond. The presence of both a nucleophilic amine and an electrophilic (upon activation) carboxyl group makes this compound a potential heterobifunctional linker, capable of conjugating different types of molecules or for immobilizing proteins onto surfaces. thermofisher.com

Table 3: Functional Groups of this compound for Bioconjugation

Functional GroupCommon Reactive PartnerResulting Covalent Bond
Primary Amine (-NH₂)NHS EsterAmide
Carboxylic Acid (-COOH)Primary Amine (with activator)Amide

Studies as an Endogenous Metabolite

While direct studies identifying this compound as an endogenous metabolite were not found, a closely related structural isomer, 4-(2-Aminophenyl)-2,4-dioxobutanoic acid, is a known human metabolite. hmdb.ca This compound is documented in the Human Metabolome Database and is involved in tryptophan metabolism. hmdb.ca

Specifically, 4-(2-Aminophenyl)-2,4-dioxobutanoic acid is biosynthesized from L-kynurenine and oxoglutaric acid in a reaction catalyzed by the mitochondrial enzyme kynurenine/alpha-aminoadipate aminotransferase. hmdb.ca This metabolite has been detected in feces and is associated with cellular locations such as the cytoplasm and mitochondria. hmdb.ca The existence of this isomer within established human metabolic pathways suggests that the core structure of an aminophenyl-dioxobutanoic acid is recognized by and processed by human enzymes. This raises the possibility that other isomers, such as this compound, could potentially be formed through related biological processes, although this would require direct experimental verification.

Research Applications and Synthetic Utility

Building Blocks for Pharmaceutical Synthesis and Drug Design

The primary designation for this compound is as a pharmaceutical intermediate. chemchart.com Its molecular framework is suitable for constructing more complex molecules intended for biological activity. Chemical suppliers categorize it among fine chemicals and pharmaceutical intermediates, indicating its availability for research and development purposes. chemchart.com

2-Amino-4-anilino-4-oxobutanoic acid is classified under the category of potential antiparkinson agents. chemchart.com This suggests that the molecule is likely used as a precursor or starting material in the synthesis of compounds being investigated for the treatment of Parkinson's disease. However, specific bioactive compounds derived directly from this precursor are not detailed in available research.

There is limited publicly available information detailing the use of this compound in specific analogue design programs within medicinal chemistry.

Chemical Reagents in Organic Synthesis

While the compound's structure makes it a viable reactant for various organic transformations, there is no specific information available in the searched literature detailing its use as a specialized chemical reagent.

Intermediates for Complex Molecule Construction

As a pharmaceutical intermediate, the compound is intended for the construction of more complex molecules. chemchart.com However, specific examples of complex molecular structures synthesized using this compound as an intermediate are not documented in the available literature.

Potential in Materials Science (e.g., Nonlinear Optical Materials)

There is no information in the available research literature to suggest that this compound has been investigated for or applied in the field of materials science or for the development of nonlinear optical materials.

Future Research and Emerging Opportunities for this compound

The landscape of biochemical and pharmaceutical research is in a constant state of evolution, with ongoing efforts to discover and develop novel compounds with therapeutic potential. Within this context, this compound and its derivatives represent a promising area for future investigation. While specific research on this exact compound is nascent, the broader class of modified amino acids to which it belongs is the subject of intense study. This article outlines key future research directions and emerging opportunities that could unlock the full potential of this and related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-anilino-4-oxobutanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the 4-oxobutanoic acid backbone can be functionalized with anilino groups using coupling reagents like EDC/HOBt in anhydrous DMF under nitrogen . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of aniline to 4-oxobutanoic acid derivatives) and reaction temperature (40–60°C). Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • NMR : Confirm substitution patterns via 1H^1H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, amide NH signals at δ 8.1–8.5 ppm) and 13C^{13}C NMR (carbonyl carbons at ~170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+ for C10_{10}H11_{11}N2_2O3_3: calc. 207.077, observed 207.076).
  • XRD : For crystalline samples, employ SHELX or OLEX2 for structure refinement. Note that poor crystal quality may require vapor diffusion with acetonitrile .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include twinning, low diffraction resolution, or disordered solvent molecules. Use SHELXL for anisotropic refinement and SQUEEZE (in PLATON) to model solvent regions . For twinned data, apply HKLF5 in SHELXL with a BASF parameter. Validate hydrogen-bonding networks using Mercury (CCDC) to ensure structural plausibility .

Q. How can researchers resolve contradictions between spectroscopic and computational data for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected 1H^1H NMR shifts) may arise from tautomerism or solvent effects. Perform DFT calculations (Gaussian09/B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data. Solvent corrections (PCM model) improve accuracy. If inconsistencies persist, re-examine sample purity via HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) .

Q. What experimental strategies are effective for studying the compound’s reactivity under varying pH conditions?

  • Methodological Answer : Design pH-dependent stability assays:

  • Hydrolysis Studies : Incubate the compound in buffers (pH 2–10, 37°C) and monitor degradation via UV-Vis (λ = 260 nm) or LC-MS.
  • Kinetic Analysis : Use pseudo-first-order conditions to determine rate constants. For example, in acidic conditions (pH < 3), the 4-oxo group may protonate, altering reactivity .
  • Intermediate Trapping : Add nucleophiles (e.g., hydroxylamine) to stabilize reactive intermediates for isolation and characterization .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the anilino group (e.g., electron-withdrawing -NO2_2 or electron-donating -OCH3_3) via Pd-catalyzed cross-coupling .
  • Biological Assays : Test derivatives for target binding (e.g., enzyme inhibition assays) and correlate with computational docking (AutoDock Vina).
  • Data Analysis : Use multivariate regression (e.g., partial least squares) to link structural descriptors (Hammett σ, logP) to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.